1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including an imidazole ring, a pyridazine ring, a piperidine ring, and a benzo[d]thiazole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The imidazole ring, for example, can be synthesized through a variety of methods, as highlighted in a review of recent advances in the synthesis of substituted imidazoles . The exact synthesis route for this specific compound is not provided in the search results.Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The imidazole and pyridazine rings, for example, are aromatic and planar, while the piperidine ring is aliphatic and can adopt a variety of conformations. The benzo[d]thiazole ring is also aromatic and planar .Wissenschaftliche Forschungsanwendungen
Glycine Transporter 1 Inhibition
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide has been explored for its potential in inhibiting the glycine transporter 1 (GlyT1). This inhibition is significant because it increases the cerebrospinal fluid concentration of glycine in rats, which could have implications in the treatment of central nervous system disorders (Yamamoto et al., 2016).
Antimicrobial and Antiviral Activities
The compound has been studied for its antimicrobial and antiviral properties. Research indicates that similar compounds exhibit good fungicidal and antiviral activities against tobacco mosaic virus (Li et al., 2015).
Antioxidant and Antitumor Activities
There's evidence that compounds with similar structures to 1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide show significant antioxidant and antitumor activities. These compounds have been used in vitro for screening against various pathogenic bacteria, fungi, and Ehrlich ascites carcinoma cell lines, showing high efficiency in these roles (Khalifa et al., 2015).
Synthesis and Characterization
The synthesis and characterization of similar compounds have been a focus of research, exploring their potential in various therapeutic applications. This includes understanding their crystal structures, reactivity, and potential biological activities (Sedlák et al., 2008).
Antimycobacterial Activity
Research on imidazo[1,2-a]pyridine-3-carboxamides, which share structural similarities with the compound , has shown significant antimycobacterial activity. This activity is particularly noted against drug-sensitive and resistant strains of Mycobacterium tuberculosis, suggesting potential applications in tuberculosis treatment (Lv et al., 2017).
Antihistaminic Activity and Eosinophil Infiltration Inhibition
The compound's structure is similar to those that have been synthesized and evaluated for antihistaminic activity and the inhibitory effect on eosinophil infiltration. Such properties are crucial for developing treatments for conditions like allergic rhinitis and atopic dermatitis (Gyoten et al., 2003).
Eigenschaften
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-1-(6-imidazol-1-ylpyridazin-3-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN7OS/c21-14-3-4-15-16(10-14)30-20(23-15)24-19(29)13-2-1-8-27(11-13)17-5-6-18(26-25-17)28-9-7-22-12-28/h3-7,9-10,12-13H,1-2,8,11H2,(H,23,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXEPZBQFCPJUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=C(C=C2)N3C=CN=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-imidazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-3-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.